2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound is particularly interesting due to its stereochemistry and the presence of both sulfonyl and phenyl groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- can be achieved through several synthetic routes. One common method involves the use of (2S)-prolinol as a starting material. The synthesis typically includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of (2S)-prolinol is protected using a suitable protecting group such as a tosyl group.
Formation of the Pyrrolidine Ring: The protected prolinol undergoes cyclization to form the pyrrolidine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group yields a sulfide .
Scientific Research Applications
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The presence of the sulfonyl and phenyl groups can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-, 2-(4-methylbenzenesulfonate), (2S): Similar structure but different stereochemistry.
(2S)-2-(Difluoromethyl)-N-tosylpyrrolidine: Contains a difluoromethyl group instead of a phenyl group.
(2S)-2-(Trifluoromethyl)-N-tosylpyrrolidine: Contains a trifluoromethyl group instead of a phenyl group.
Uniqueness
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)- is unique due to its specific stereochemistry and the presence of both sulfonyl and phenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
830319-92-1 |
---|---|
Molecular Formula |
C18H21NO3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[(2S,5R)-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C18H21NO3S/c1-14-7-10-17(11-8-14)23(21,22)19-16(13-20)9-12-18(19)15-5-3-2-4-6-15/h2-8,10-11,16,18,20H,9,12-13H2,1H3/t16-,18+/m0/s1 |
InChI Key |
SXCRSYMHHQLLJI-FUHWJXTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H](CC[C@@H]2C3=CC=CC=C3)CO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.